molecular formula C20H20F2N6O B1666230 (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile CAS No. 905585-60-6

(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile

Cat. No. B1666230
M. Wt: 398.4 g/mol
InChI Key: QRAQXWWNHQMCBH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cell growth.

Scientific Research Applications

Antipsychotic Potential

  • A study describes the synthesis and pharmacological evaluation of a series of compounds related to (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile, indicating their potential as novel antipsychotic agents. These compounds, including the pyrazole derivatives, were found to reduce spontaneous locomotion in mice and did not bind to D2 dopamine receptors, unlike traditional antipsychotics (Wise et al., 1987).

Anticancer Activity

  • Research into nicotinonitrile derivatives, structurally related to the queried compound, has demonstrated strong antiproliferative activity. These derivatives induced apoptosis and inhibited tyrosine kinase in breast (MCF-7) and colon (HCT-116) cell lines, suggesting their potential in cancer treatment (El-Hashash et al., 2019).

Radiotracer Applications

  • The feasibility of synthesizing radiolabeled pyrazole compounds for studying cannabinoid receptors through positron emission tomography (PET) has been demonstrated. This research suggests potential applications in neuroimaging and receptor studies (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

  • Some pyrazole derivatives, closely related to the compound , have shown promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Ragavan et al., 2010).

Molecular Characterization

  • Studies on similar fluoro-substituted pyrazoles have focused on their synthesis, crystal structure, and biological activity, providing insights into their structural characteristics and potential therapeutic applications (Liu et al., 2016).

properties

CAS RN

905585-60-6

Product Name

(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile

Molecular Formula

C20H20F2N6O

Molecular Weight

398.4 g/mol

IUPAC Name

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1

InChI Key

QRAQXWWNHQMCBH-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C

SMILES

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-6918;  AZD6918;  AZD 6918.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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